2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is an organic heterobicyclic compound It is a member of the benzothiolo[2,3-d]pyrimidinone family, characterized by a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Benzothiolo Ring: This can be achieved through the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a phenyl halide with an alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the benzothiolo ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted benzothiolo derivatives.
Scientific Research Applications
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors containing sulfur and nitrogen atoms.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology: It can be used as a probe to study the function of sulfur-containing enzymes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the benzothiolo ring can form strong interactions with these targets, leading to inhibition or activation of their function. The phenylethenyl group can also interact with hydrophobic pockets in the target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one
- 2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-1-yl]acetamide
Uniqueness
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to the presence of the phenylethenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-16-13-8-4-5-9-14(13)22-18(16)20-15(19-17)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,19,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORCJSLBLQLOO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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